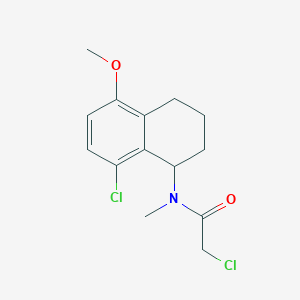

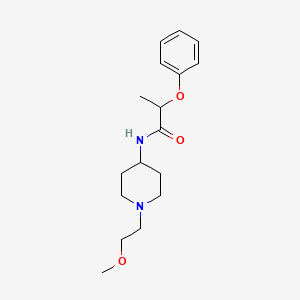

![molecular formula C20H18ClNO4S2 B2764854 4-Chlorophenyl 4,6-dimethyl-3-[(4-methylphenyl)sulfonyl]-2-pyridinyl sulfone CAS No. 478245-48-6](/img/structure/B2764854.png)

4-Chlorophenyl 4,6-dimethyl-3-[(4-methylphenyl)sulfonyl]-2-pyridinyl sulfone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound is a sulfone, which is a functional group in organic chemistry where two oxygen atoms are connected to a sulfur atom, and the sulfur atom is also connected to two carbon atoms . Sulfones are known for their stability and resistance to oxidation and reduction .

Molecular Structure Analysis

The molecular structure of such compounds can be determined using techniques like NMR (Nuclear Magnetic Resonance) and IR (Infrared) spectroscopy .Chemical Reactions Analysis

The chemical reactions involving such compounds can be complex and depend on the specific conditions and reagents used .Physical And Chemical Properties Analysis

The physical and chemical properties of such compounds can be determined using various analytical techniques. These properties may include melting point, boiling point, solubility, and more .Wissenschaftliche Forschungsanwendungen

Kinetics and Mechanism in Chemical Reactions

In the study of chemical kinetics and mechanisms, the reactivity of sulfoxides and sulfones, including those structurally similar to 4-Chlorophenyl 4,6-dimethyl-3-[(4-methylphenyl)sulfonyl]-2-pyridinyl sulfone, is crucial. For example, Lente and Espenson (2000) explored the kinetics and mechanism of oxygen transfer in methyloxo(dithiolato)rhenium(V) complexes, which are structurally related to the compound (Lente & Espenson, 2000).

Biodegradation of Sulfur Heterocycles

In environmental studies, research on the biodegradation of sulfur heterocycles, like dimethylbenzothiophenes, is relevant. Kropp et al. (1996) synthesized isomers of dimethylbenzothiophene to study their biotransformation by Pseudomonas strains, leading to the formation of sulfoxides and sulfones among other metabolites (Kropp et al., 1996).

Aerobic Oxidative Desulfurization

In the field of green chemistry, the aerobic oxidative desulfurization of sulfur-containing compounds is significant. Lu et al. (2010) demonstrated the oxidation of benzothiophene and its derivatives to sulfones using an Anderson-type catalyst (Lu, Zhang, Jiang, & Li, 2010).

Synthesis and Properties of Novel Polymers

In polymer science, the synthesis and properties of polymers containing pyridine and sulfone moieties are of interest. Liu et al. (2013) synthesized novel fluorinated polyamides containing pyridine and sulfone moieties, exhibiting properties like high thermal stability and low dielectric constants (Liu et al., 2013).

Heterocyclic Fused Dihydrothiophene S,S-Dioxides as Precursors

Chaloner et al. (1992) explored the synthesis of heterocyclic fused 2,5-dihydrothiophene S,S-dioxides, which serve as precursors for the generation of heterocyclic o-quinodimethanes. These compounds find application in the synthesis of more complex organic structures (Chaloner, Crew, O’Neill, Storr, & Yelland, 1992).

Crystal Structure and Molecular Analysis

Adamovich et al. (2017) determined the crystal and molecular structure of methyl-(4-chlorophenyl)sulfone, a compound structurally related to the target compound. Understanding the crystal structure provides insights into potential applications and properties of such compounds (Adamovich, Mirskova, Zel’bst, & Fundamensky, 2017).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-(4-chlorophenyl)sulfonyl-4,6-dimethyl-3-(4-methylphenyl)sulfonylpyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18ClNO4S2/c1-13-4-8-17(9-5-13)27(23,24)19-14(2)12-15(3)22-20(19)28(25,26)18-10-6-16(21)7-11-18/h4-12H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDBHTUTYWYSQBS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C2=C(N=C(C=C2C)C)S(=O)(=O)C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18ClNO4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chlorophenyl 4,6-dimethyl-3-[(4-methylphenyl)sulfonyl]-2-pyridinyl sulfone | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

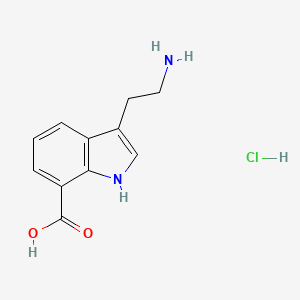

![N-(2,4-difluorophenyl)-2-({4-[4-(4-methoxyphenyl)piperazin-1-yl]pyrimidin-2-yl}thio)acetamide](/img/structure/B2764771.png)

![1-(Aminomethyl)-2-oxabicyclo[2.1.1]hexane-3-carboxylic acid;hydrochloride](/img/structure/B2764772.png)

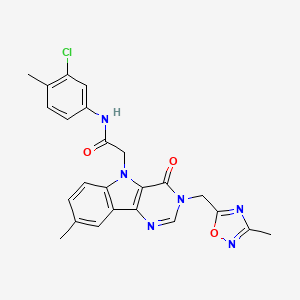

![5-bromo-N-[4-(1H-pyrazol-1-yl)cyclohexyl]pyridine-3-carboxamide](/img/structure/B2764776.png)

![2-[(2E)-3-(4-chlorophenyl)prop-2-enoyl]phenyl 4-nitrobenzoate](/img/structure/B2764779.png)

![2-(2-methyl-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(4-methylbenzyl)acetamide](/img/structure/B2764780.png)

![N-[4-(2-chloroacetyl)phenyl]-N-methylformamide](/img/structure/B2764783.png)

![tert-butyl N-{4-[2-(trimethylsilyl)ethynyl]phenyl}carbamate](/img/structure/B2764784.png)

![2-chloro-6-fluorobenzenecarbaldehyde N-[3-(trifluoromethyl)-2-quinoxalinyl]hydrazone](/img/structure/B2764788.png)

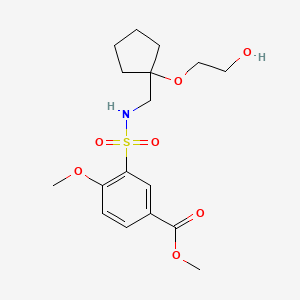

![N-(3-Methoxyspiro[3.3]heptan-1-yl)-N-methylprop-2-enamide](/img/structure/B2764791.png)